molecular formula C20H12BrClN2OS B4709940 N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4709940
M. Wt: 443.7 g/mol
InChI Key: OSUXWHONVFQZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the bromophenyl group, potentially leading to dehalogenation.

    Substitution: The compound can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition of cell proliferation, modulation of immune responses, or antimicrobial effects. The molecular targets could include topoisomerases, kinases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

  • The presence of both bromophenyl and chlorothiophenyl groups in the compound provides unique electronic and steric properties, potentially leading to distinct biological activities compared to other quinoline derivatives.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2OS/c21-12-5-7-13(8-6-12)23-20(25)15-11-17(18-9-10-19(22)26-18)24-16-4-2-1-3-14(15)16/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXWHONVFQZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-(4-bromophenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.